6,6'-Bis(bromomethyl)-2,2'-bipyridine
Overview
Description
2,2’-Bipyridine, 6,6’-bis(bromomethyl)- is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is characterized by the presence of bromomethyl groups at the 6 and 6’ positions of the bipyridine structure. It is commonly used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6,6’-bis(bromomethyl)- typically involves the bromination of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
2,2’-Bipyridine+2NBS→2,2’-Bipyridine, 6,6’-bis(bromomethyl)-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 6,6’-bis(bromomethyl)- primarily undergoes substitution reactions due to the presence of bromomethyl groups. These groups are highly reactive and can be replaced by various nucleophiles, leading to the formation of different derivatives .
Common Reagents and Conditions
Common reagents used in these substitution reactions include potassium carbonate (K2CO3), sodium hydride (NaH), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting 2,2’-Bipyridine, 6,6’-bis(bromomethyl)- with an amine can yield a bis(aminomethyl) derivative, which can be further functionalized for various applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 6,6’-bis(bromomethyl)- is primarily based on its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and cross-coupling .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: This compound is a bromopyridine derivative used in similar applications, particularly in the synthesis of nitrogen-containing heterocycles.
6-Bromo-2,2’-bipyridine: Another bipyridine derivative, it is used in coordination chemistry and has similar reactivity due to the presence of a bromine atom.
2,6-Bis(bromomethyl)pyridine: This compound has two bromomethyl groups at the 2 and 6 positions of a single pyridine ring and is used in the synthesis of macrocyclic compounds.
Uniqueness
2,2’-Bipyridine, 6,6’-bis(bromomethyl)- is unique due to its symmetrical structure and the presence of two reactive bromomethyl groups. This allows for the formation of a wide variety of derivatives and metal complexes, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQNNYSVIFMWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CC(=N2)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447900 | |
Record name | 2,2'-Bipyridine, 6,6'-bis(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96517-97-4 | |
Record name | 6,6′-Bis(bromomethyl)-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96517-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bipyridine, 6,6'-bis(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6′-Bis(bromomethyl)-2,2′-bipyridyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T78FFH7QQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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